molecular formula C15H10N2O4 B14491503 Bis(4-isocyanatophenyl)methaneperoxol CAS No. 64960-63-0

Bis(4-isocyanatophenyl)methaneperoxol

Cat. No.: B14491503
CAS No.: 64960-63-0
M. Wt: 282.25 g/mol
InChI Key: KLRVYQMTHPYHAH-UHFFFAOYSA-N
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Description

Bis(4-isocyanatophenyl)methaneperoxol: is a chemical compound known for its unique structure and reactivity. It contains two isocyanate groups attached to a central methaneperoxol moiety, making it a versatile compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-isocyanatophenyl)methaneperoxol typically involves the reaction of 4-isocyanatophenylmethane with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(4-isocyanatophenyl)methaneperoxol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate groups.

Major Products Formed:

    Oxidation: Various oxidized derivatives of the compound.

    Reduction: Amines and other reduced products.

    Substitution: Urethane, urea, and thiourea derivatives.

Scientific Research Applications

Bis(4-isocyanatophenyl)methaneperoxol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polyurethane foams, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Bis(4-isocyanatophenyl)methaneperoxol involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The compound can also undergo redox reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    Bis(4-isocyanatophenyl)methane: A similar compound with two isocyanate groups but without the peroxide moiety.

    4,4’-Methylenebis(phenyl isocyanate): Another related compound used in the production of polyurethanes.

Uniqueness: Bis(4-isocyanatophenyl)methaneperoxol is unique due to the presence of the peroxide moiety, which imparts additional reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

64960-63-0

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

1-[hydroperoxy-(4-isocyanatophenyl)methyl]-4-isocyanatobenzene

InChI

InChI=1S/C15H10N2O4/c18-9-16-13-5-1-11(2-6-13)15(21-20)12-3-7-14(8-4-12)17-10-19/h1-8,15,20H

InChI Key

KLRVYQMTHPYHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)OO)N=C=O

Origin of Product

United States

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